N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide is a member of benzimidazoles.
Scientific Research Applications
Glycine Transporter Inhibition
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide has been studied for its potential as a glycine transporter 1 inhibitor. This could be significant in modulating neurotransmission and treating various CNS disorders. For example, a related compound, identified as a potent GlyT1 inhibitor, showed promise in increasing glycine concentration in cerebrospinal fluid, potentially benefitting conditions like schizophrenia (Yamamoto et al., 2016).
Antimicrobial Properties
Research into benzimidazole derivatives, closely related to N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide, has demonstrated significant antimicrobial properties. Studies have shown these compounds to be effective against a range of human pathogenic microorganisms. Their structural activity relationship suggests that compounds with electron-withdrawing groups exhibit better activity (Krishnanjaneyulu et al., 2014).
Cancer Treatment Potential
Certain benzimidazole derivatives have been explored for their potential in cancer treatment. An example is the investigation of aurora kinase inhibitors, which include compounds structurally similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide. These inhibitors can play a role in treating cancer by targeting specific enzymes involved in cell division (ヘンリー,ジェームズ, 2006).
Analgesic and Anti-Inflammatory Activities
Research on benzimidazole analogs has shown potential analgesic and anti-inflammatory properties. These findings are pertinent to N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide due to structural similarities. Certain derivatives have exhibited significant activity in analgesic and anti-inflammatory assays, which could lead to new therapeutic options for pain and inflammation management (Chikkula & Sundararajan, 2017).
Antitubercular Properties
Compounds structurally related to N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide have shown promise in antitubercular activities. This research suggests potential applications in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Nayak et al., 2016).
properties
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide |
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Molecular Formula |
C24H26N6O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H26N6O/c1-16-13-20(29-28-16)15-30-12-4-5-18(14-30)24(31)25-19-10-8-17(9-11-19)23-26-21-6-2-3-7-22(21)27-23/h2-3,6-11,13,18H,4-5,12,14-15H2,1H3,(H,25,31)(H,26,27)(H,28,29) |
InChI Key |
IQFVZEAIOKMHBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC(=NN1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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